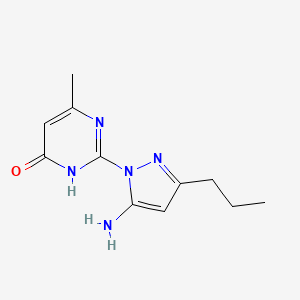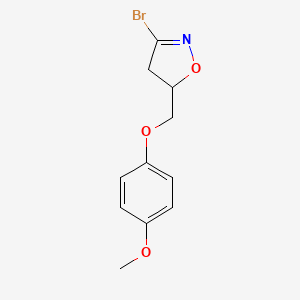
4-(4-Iodophenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a 4-iodophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-iodoaniline with 1-methyl-1H-pyrazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through reactions such as Suzuki-Miyaura coupling and Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as DMF or toluene.
Sonogashira Coupling: Palladium catalysts, copper iodide, and alkynes in the presence of bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Scientific Research Applications
4-(4-Iodophenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.
Chemical Synthesis: The compound is employed in the synthesis of more complex heterocyclic compounds, which are of interest in various research fields.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring play crucial roles in the binding affinity and specificity of the compound towards its targets. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetic Acid: Another compound with an iodine-substituted phenyl group, used in organic synthesis and pharmaceuticals.
1-(4-Iodophenyl)pyrrole: A structurally similar compound with a pyrrole ring instead of a pyrazole ring.
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: A compound with a similar iodine-substituted phenyl group, used in biological studies.
Uniqueness
4-(4-Iodophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both the iodine atom and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and forming diverse derivatives further enhances its significance in scientific research.
Properties
Molecular Formula |
C10H9IN2 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
4-(4-iodophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9IN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3 |
InChI Key |
WGVAZHQTKQAOKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791179.png)

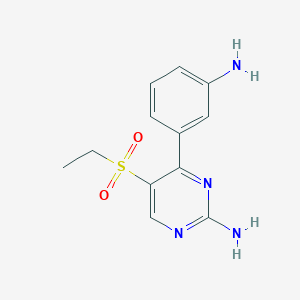
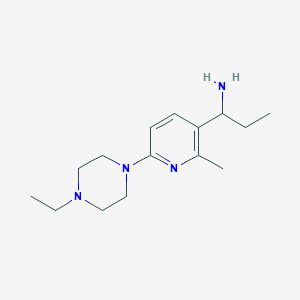
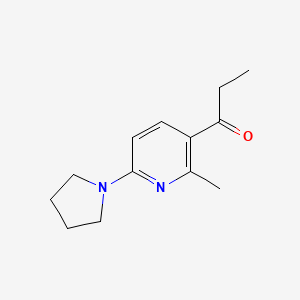
![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)




![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)
